molecular formula C9H27O3PSi3 B155532 Tris(trimethylsilyl) phosphite CAS No. 1795-31-9

Tris(trimethylsilyl) phosphite

Cat. No. B155532
CAS RN: 1795-31-9
M. Wt: 298.54 g/mol
InChI Key: VMZOBROUFBEGAR-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl) phosphite is a multifunctional organophosphorus compound that has gained attention due to its role as an electrolyte additive in lithium-ion batteries. It is known for its ability to improve the electrochemical performance of high-voltage lithium-ion batteries by scavenging harmful species such as HF and forming a protective cathode electrolyte interphase (CEI) .

Synthesis Analysis

The synthesis of tris(trimethylsilyl) phosphite involves reactions with various N-heterocycles, carboxylic acid chlorides, and other organic electrophiles. For instance, it can react with N-formyl N-heterocycles in the presence of trimethylsilyl triflate to produce functionalized hydroxymethylphosphonic and methylenediphosphonic acids under mild conditions . Additionally, it can react with pivaloyl chloride to form acylphosphines, which are intermediates in the synthesis of other organophosphorus compounds .

Molecular Structure Analysis

The molecular structure of tris(trimethylsilyl) phosphite is characterized by the presence of three trimethylsilyl groups attached to a central phosphorus atom. This structure imparts high nucleophilicity to the phosphorus atom and lability to the P-Si bonds, making it a versatile reagent for the synthesis of one- and two-coordinated phosphorus compounds .

Chemical Reactions Analysis

Tris(trimethylsilyl) phosphite is highly reactive and can undergo various chemical reactions. It can deoxygenate epoxides and react with glycidol derivatives to form phosphonic acid esters . In the context of lithium-ion batteries, it reacts with HF to scavenge this impurity, thereby improving the stability and performance of the battery .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(trimethylsilyl) phosphite make it an excellent additive for lithium-ion batteries. It is stable against spontaneous decomposition reactions, even in its cation state, which is beneficial for maintaining the integrity of the electrolyte . Its strong reactivity allows it to efficiently remove undesired molecules like HF and LiF from the electrolyte and the cathode surface, which is crucial for the longevity of high-voltage batteries .

Scientific Research Applications

Application in Lithium-Ion Batteries

  • Scientific Field : Electrochemistry
  • Summary of the Application : Tris(trimethylsilyl) phosphite (TMSPi) is used as an electrolyte additive to improve the electrochemical performance of high-voltage lithium-ion batteries . It is introduced to form protective surface layers at the electrode/electrolyte interfaces, preventing the surface fluorination of the active materials and enhancing interfacial stability .
  • Methods of Application : TMSPi is added to the electrolyte of the battery. Its effect on the cathode electrolyte interphase (CEI) on the NMC811 and solid electrolyte interphase (SEI) on the Si–Gr are systematically investigated .
  • Results or Outcomes : TMSPi significantly reduces the overpotential and operando X-ray diffraction (XRD) confirms that an irreversible “two-phase” transition reaction caused by the formed adventitious Li2CO3 layer on the surface of NMC811 can transfer to a solid-solution reaction mechanism with TMSPi-added electrolyte .

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Tris(trimethylsilyl) phosphite is a reagent used for the mild preparation of bis (TMS) phosphonates (Arbuzov reaction). It is an important raw material and intermediate used in organic synthesis .
  • Results or Outcomes : The outcomes would also depend on the specific organic synthesis process. In general, the use of Tris(trimethylsilyl) phosphite can facilitate the synthesis of certain organic compounds .

Application in Electrolyte Additive

  • Scientific Field : Electrochemistry
  • Summary of the Application : Tris(trimethylsilyl) phosphite is known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries . It exhibits high reactivity with HF .
  • Results or Outcomes : The use of Tris(trimethylsilyl) phosphite as an electrolyte additive can significantly improve the performance of high-voltage lithium-ion batteries .

Application in Lithium Ion Batteries

  • Scientific Field : Battery Technology
  • Summary of the Application : Tris(trimethylsilyl) phosphite is considered as an ideal electrolyte additive for lithium ion batteries .
  • Methods of Application : Its positive effect as well as its failure mechanism in a LiPF6 containing electrolyte was studied by means of selected electrochemical, structural and analytical techniques .
  • Results or Outcomes : The outcomes would also depend on the specific battery design and manufacturing process. In general, the use of Tris(trimethylsilyl) phosphite can facilitate the performance of lithium ion batteries .

Application in Pharmaceuticals

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Tris(trimethylsilyl) phosphite is an important raw material and intermediate used in pharmaceuticals . It is used in the preparation of certain pharmaceutical compounds.
  • Results or Outcomes : The outcomes would also depend on the specific pharmaceutical synthesis process. In general, the use of Tris(trimethylsilyl) phosphite can facilitate the synthesis of certain pharmaceutical compounds .

Application in Agrochemicals

  • Scientific Field : Agrochemistry
  • Summary of the Application : Tris(trimethylsilyl) phosphite is an important raw material and intermediate used in agrochemicals . It is used in the preparation of certain agrochemical compounds.
  • Results or Outcomes : The outcomes would also depend on the specific agrochemical synthesis process. In general, the use of Tris(trimethylsilyl) phosphite can facilitate the synthesis of certain agrochemical compounds .

Safety And Hazards

Tris(trimethylsilyl) phosphite is considered hazardous. It is a combustible liquid and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with protective gloves/clothing/eye protection/face protection and used only outdoors or in a well-ventilated area .

Future Directions

Tris(trimethylsilyl) phosphite has received considerable attention as a functional additive for various cathode materials in lithium-ion batteries . It is expected to continue playing a significant role in the development of high-performance lithium-ion batteries .

properties

IUPAC Name

tris(trimethylsilyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27O3PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZOBROUFBEGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27O3PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170820
Record name Silanol, trimethyl-, phosphite (3:1)
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Molecular Weight

298.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(trimethylsilyl) phosphite

CAS RN

1795-31-9
Record name Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite
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Record name Silanol, trimethyl-, phosphite (3:1)
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Record name Silanol, trimethyl-, phosphite (3:1)
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Record name tris(trimethylsilyl) phosphite
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Synthesis routes and methods

Procedure details

Triethylamine (40.4 g, 40.4 mmol) was added dropwise to a mechanically stirred solution of phosphorous acid (16.5 g, 201 mmol) and chlorotrimethylsilane (44 g, 405 mmol) in diethyl ether (1200 cm3). Immediately, a white precipitate of triethlyamine hydrochloride formed. After the addition was complete (2 h) the mixture was stirred for a further 2 hours. The insoluble salt was removed by filtration and the filtrate concentrated to about 200 cm3. The small quantity of additional precipitate formed during this process was subsequently filtered off and the filtrate evaporated to give a cloudy liquid. The product was purified by distillation under reduced pressure, the fraction boiling in the range 45-50° C. at 0.1 mbar being collected. The bis(trimethylsilyl) phosphite was isolated as a colourless oil (35 g, 77%). 31P NMR: δ−12.8. Chlorotrimethylsilane (20 g, 185 mmol) was added dropwise to a stirred solution of bis(trimethylsilyl)phosphite (30 g, 132 mmol) and N,N-diethyltrimethylsilylamine (20 g, 137 mmol) and the mixture stirred at room temperature for 1 h. The solid formed was removed by filtration and the filtrate distilled in vacuo. A colourless fraction boiling at 77-80° C. at 0.1 mbar was collected (30 g, 75%). 31P NMR: δ+116.3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
YK Han, J Yoo, T Yim - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
Tris(trimethylsilyl) phosphite (TMSP) is well known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries. …
Number of citations: 118 pubs.rsc.org
NN Sinha, JC Burns, JR Dahn - Journal of the Electrochemical …, 2014 - iopscience.iop.org
The effects of tris (trimethlysilyl) phosphate (TTSP) and tris (trimethlysilyl) phosphite electrolyte (TTSPi) additives with and without VC in Li [Ni 1/3 Mn 1/3 Co 1/3]/graphite (NMC/graphite) …
Number of citations: 69 iopscience.iop.org
X Qi, L Tao, H Hahn, C Schultz, DR Gallus, X Cao… - RSC …, 2016 - pubs.rsc.org
The tris(trimethylsilyl) phosphite (TMSPi) is considered as an ideal electrolyte additive for lithium ion batteries. In this work, its positive effect as well as its failure mechanism in a LiPF6 …
Number of citations: 83 pubs.rsc.org
T Yim, YK Han - ACS applied materials & interfaces, 2017 - ACS Publications
Tris(trimethylsilyl) phosphite (TMSP) has received considerable attention as a functional additive for various cathode materials in lithium-ion batteries, but the effect of TMSP on the …
Number of citations: 52 pubs.acs.org
C Peebles, R Sahore, JA Gilbert… - Journal of The …, 2017 - iopscience.iop.org
Tris (trimethylsilyl) phosphite (TMSPi) has emerged as an useful electrolyte additive for lithium ion cells. This work examines the use of TMSPi and a structurally analogous compound, …
Number of citations: 61 iopscience.iop.org
H Liu, AJ Naylor, AS Menon, WR Brant… - Advanced Materials …, 2020 - Wiley Online Library
The coupling of nickel‐rich LiNi 0.8 Mn 0.1 Co 0.1 O 2 (NMC811) cathodes with high‐capacity silicon–graphite (Si–Gr) anodes is one promising route to further increase the energy …
Number of citations: 56 onlinelibrary.wiley.com
A Guéguen, C Bolli, MA Mendez… - ACS Applied Energy …, 2019 - ACS Publications
The electrolyte additives tris(trimethylsilyl)phosphite (TMPSi) and tris(trimethylsilyl)phosphate (TMSPa) have shown their potential to improve lifetime and decrease impedance build-up …
Number of citations: 19 pubs.acs.org
DY Kim, H Park, WI Choi, B Roy, J Seo, I Park… - Journal of Power …, 2017 - Elsevier
Tris(trimethylsilyl) phosphite (P(OSi(CH 3 ) 3 ) 3 ) is a multifunctional electrolyte additive for scavenging HF and forming a cathode electrolyte interphase (CEI). Systematic analysis of the …
Number of citations: 23 www.sciencedirect.com
YK Han, J Yoo, T Yim - Electrochimica Acta, 2016 - Elsevier
Tris(trimethylsilyl) phosphite, tris(trimethylsilyl) borate, and tris(trimethylsilyl) phosphate are well known as effective electrolyte additives that noticeably improve the electrochemical …
Number of citations: 48 www.sciencedirect.com
Q Li, H Yang, A Naveed, C Guo, J Yang, Y Nuli… - Energy Storage …, 2018 - Elsevier
The practical application of lithium–sulfur battery, one of the most promising batteries close to market, is hindered by its poor cyclibility. Herein, Tris(trimethylsilyl) phosphite-Vinylene …
Number of citations: 33 www.sciencedirect.com

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